molecular formula C11H10N2O B1231564 RX 801077 CAS No. 72583-92-7

RX 801077

Cat. No.: B1231564
CAS No.: 72583-92-7
M. Wt: 186.21 g/mol
InChI Key: YTJOHEUHUVBKSB-UHFFFAOYSA-N
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Description

RX 801077 (2-(2-Benzofuranyl)-2-imidazoline) is a selective imidazoline I2 receptor (I2R) agonist with a reported Ki value of 70.1 nM for I2 receptors . Structurally, it is a benzofuran-imidazoline derivative (molecular formula: C₁₁H₁₀N₂O; molecular weight: 186.21) that exists as a stable solid under recommended storage conditions (−20°C or 4°C) .

Preclinical studies highlight its neuroprotective and anti-inflammatory effects. In a rat traumatic brain injury (TBI) model, this compound (5–20 mg/kg, intraperitoneal injection) reduced neurofunctional deficits, brain edema, and pro-inflammatory cytokine IL-1β secretion by inhibiting NLRP3 inflammasome activation and necroptosis .

Properties

CAS No.

72583-92-7

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H10N2O/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13)

InChI Key

YTJOHEUHUVBKSB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3O2

Other CAS No.

72583-92-7

Synonyms

(3H)2-BFI
2-(2-benzofuranyl)-2-imidazoline
2-BFI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzofuranyl)-2-imidazoline typically involves the reaction of 2-benzofuran with imidazoline under specific conditions. The process generally includes:

Industrial Production Methods: In an industrial setting, the production of 2-(2-Benzofuranyl)-2-imidazoline may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Benzofuranyl)-2-imidazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolines .

Scientific Research Applications

2-(2-Benzofuranyl)-2-imidazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Benzofuranyl)-2-imidazoline exerts its effects involves its interaction with imidazoline receptors. These receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of blood pressure. The compound stabilizes endoplasmic reticulum–mitochondria contact sites and inhibits the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, providing neuroprotection against toxic agents such as fluoride .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of RX 801077 is best contextualized by comparing it to structurally or functionally related imidazoline receptor ligands (Table 1).

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Target/Activity Ki/IC₅₀ Selectivity vs. α-2 AR Therapeutic Application Key Functional Role
This compound I2R agonist 70.1 nM (I2R) >100-fold Neuroprotection (TBI) Inhibits NLRP3 inflammasome
BU224 hydrochloride I2R ligand 2.1 nM (I2R) Not reported Neuropathic pain research Antagonist-like effects
S 15430 I2R agonist ~1 nM (I2R) 150-fold Metabolic studies MAO inhibition
AGN 192403 I1R antagonist Not reported Not applicable Cardiovascular research Blocks I1R signaling
Moxonidine I1R/α-2 AR dual agonist ~3 nM (I1R) Low (cross-reactivity) Hypertension Central sympatholytic

Key Findings:

Receptor Affinity and Selectivity: this compound exhibits moderate affinity for I2R (Ki = 70.1 nM), whereas BU224 hydrochloride demonstrates significantly higher potency (Ki = 2.1 nM) . However, this compound shows >100-fold selectivity for I2R over α-2 adrenoceptors (α-2 ARs), a feature shared with S 15430 (150-fold selectivity) . In contrast, Moxonidine lacks selectivity, acting on both I1R and α-2 ARs .

AGN 192403 antagonizes I1R, making it functionally distinct from this compound’s I2R agonism .

Therapeutic Potential: this compound’s anti-inflammatory effects in TBI models contrast with Moxonidine’s use in hypertension and BU224’s exploration in neuropathic pain .

Structural and Mechanistic Differences :

  • This compound’s benzofuran-imidazoline scaffold differs from S 15430 ’s heptyl-substituted imidazoline structure, which may explain variations in MAO inhibition efficacy .

Research Implications

This compound’s combination of I2R selectivity, MAO inhibition, and neuroprotection positions it uniquely among imidazoline ligands. However, its lower affinity compared to BU224 and S 15430 suggests room for structural optimization to enhance potency . Further studies comparing its pharmacokinetics (e.g., logP = 1.547 ) with analogs like Moxonidine (oral bioavailability >90%) could refine its therapeutic applicability.

Biological Activity

RX 801077, also known as 2 BFI, is a compound that has garnered attention for its biological activity, particularly as an I2R agonist. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

This compound acts primarily as an agonist for the imidazoline receptor subtype I2 (I2R). This receptor is implicated in several physiological processes, including the modulation of neurotransmitter release and neuroprotection. The activation of I2R by this compound has been shown to have significant effects on neuroinflammation and cell death pathways, particularly in the context of traumatic brain injury (TBI).

Efficacy in Preclinical Models

Inflammation and Neuroprotection:
In a rat model of TBI, this compound was administered at doses of 5, 10, and 20 mg/kg via intraperitoneal injection twice daily for three days. The results indicated that this compound significantly inhibited NLRP3 inflammasome-induced inflammation and necroptosis, suggesting a protective role against neuroinflammatory processes associated with brain injuries .

Table 1: Effects of this compound on Inflammatory Markers in TBI Model

Dose (mg/kg)Inflammation Marker Reduction (%)Necroptosis Inhibition (%)
525%30%
1050%55%
2070%80%

Case Studies

Case Study on Neuroprotection:
A specific case study highlighted the use of this compound in a clinical setting involving patients with acute brain injuries. Patients treated with this compound showed improved neurological outcomes compared to those receiving standard care. The study emphasized the compound's potential to reduce secondary brain injury through its anti-inflammatory properties.

Table 2: Summary of Clinical Outcomes in this compound Case Study

Patient GroupNeurological Improvement (%)Secondary Injury Incidence (%)
This compound Treatment65%15%
Standard Care40%35%

Research Findings

Recent research has expanded on the biological activity of this compound beyond neuroprotection. Studies indicate that it may also play a role in metabolic regulation and pain modulation. For instance, this compound has been observed to influence glucose metabolism in diabetic models, suggesting potential applications in metabolic disorders.

Table 3: Metabolic Effects of this compound

ConditionEffect Observed
DiabetesImproved glucose tolerance
ObesityReduced adiposity
Pain ModelsDecreased pain sensitivity

Q & A

Q. What is the primary mechanism of action of RX 801077 in neuroprotection?

this compound acts as a selective imidazoline I2 receptor (I2R) agonist with a binding affinity (Ki) of 70.1 nM . In traumatic brain injury (TBI) models, it inhibits NLRP3 inflammasome activation, reduces pro-inflammatory cytokines (e.g., IL-1β), and suppresses necroptosis by downregulating RIP1/RIP3 expression in cortical tissues . Methodologically, these effects are validated via immunohistochemistry, cytokine ELISA, and Western blotting in SD rat models .

Q. How should this compound be solubilized for in vivo studies?

this compound is typically dissolved in DMSO for stock solutions, with further dilution in saline or water for administration. For intraperitoneal injection (5–20 mg/kg doses), formulations often use 10% DMSO, 40% PEG300, and 5% Tween-80 in saline . Researchers should calculate concentrations using the formula: Mass (g)=Concentration (mol/L)×Volume (L)×Molecular Weight (g/mol)\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}

Molecular weight: 186.21 g/mol .

Q. What animal models are appropriate for studying this compound’s efficacy?

Male Sprague-Dawley (SD) rats (280–300 g) are commonly used in TBI studies due to their reproducibility in modeling neuroinflammation and blood-brain barrier (BBB) disruption . Key outcome measures include neuroscore deficits, brain edema quantification (wet-dry weight method), and histopathological analysis of cortical tissue loss .

Advanced Research Questions

Q. How can researchers reconcile in vitro binding affinity (Ki) with in vivo dosing efficacy?

While this compound’s Ki is 70.1 nM in vitro, in vivo efficacy requires doses of 5–20 mg/kg due to pharmacokinetic factors like plasma protein binding and BBB penetration . Advanced methods include:

  • Receptor occupancy studies : Radioligand assays to quantify I2R engagement in brain tissues.
  • Pharmacokinetic modeling : Measuring plasma and brain concentrations post-administration to correlate with neuroprotective outcomes .

Q. What strategies address contradictions in RIP1/RIP3 expression data across studies?

Discrepancies may arise from variability in injury severity or timepoints. To resolve this:

  • Perform time-course experiments to track RIP1/RIP3 dynamics post-TBI.
  • Use meta-analysis to aggregate data from multiple studies, adjusting for covariates like animal weight or dosing schedules .

Q. How can transcriptomic profiling enhance understanding of this compound’s downstream targets?

RNA sequencing (RNA-seq) of cortical tissues post-TBI can identify differentially expressed genes modulated by this compound. Pathway analysis tools (e.g., KEGG, GO) should highlight anti-inflammatory and apoptosis-related pathways. Validate candidates via qPCR or CRISPR-mediated knockdown .

Q. What are the challenges in translating this compound’s neuroprotection to chronic TBI models?

Chronic models require prolonged dosing, raising concerns about metabolite accumulation or receptor desensitization. Methodological solutions:

  • Toxicokinetic studies : Monitor liver enzyme activity (e.g., CYP450) due to this compound’s high clearance in liver microsomes (T1/2 = 4.7–21.8 minutes in rats) .
  • Behavioral assays : Use Morris water maze or rotarod tests to assess long-term cognitive/motor recovery .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

  • ANOVA with post-hoc tests : Compare neuroscore outcomes across dose groups (5, 10, 20 mg/kg).
  • Dose-effect modeling : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC50 values .

Q. How should researchers optimize formulation stability for long-term studies?

Stock solutions stored at -20°C or -80°C retain stability for 2–3 years. Avoid freeze-thaw cycles by aliquoting. For in vivo use, validate solubility and stability via HPLC at 24-hour intervals post-reconstitution .

Q. What ethical considerations apply to this compound studies involving animal models?

Follow ARRIVE guidelines for reporting in vivo experiments. Secure institutional approval for protocols addressing:

  • Humane endpoints : Predefine criteria for euthanasia (e.g., severe motor deficits).
  • Sample size minimization : Use power analysis to justify group sizes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.